4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Chemical Biology Covalent Inhibitors Structural Biology

Differentiate your screening library with this unique, fragment-like thiadiazole benzamide (MW 330.4, XLogP3 1.1). Its succinimide moiety acts as a sulfhydryl-reactive electrophile for covalent targeting of cysteine residues, a mechanism absent in common sulfonamide or halo analogs. Ideal as a 'blank slate' chemotype for developing novel, first-in-class inhibitors through structure- or chemoproteomics-based diversification.

Molecular Formula C15H14N4O3S
Molecular Weight 330.36
CAS No. 392243-15-1
Cat. No. B2418931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
CAS392243-15-1
Molecular FormulaC15H14N4O3S
Molecular Weight330.36
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C15H14N4O3S/c1-2-11-17-18-15(23-11)16-14(22)9-3-5-10(6-4-9)19-12(20)7-8-13(19)21/h3-6H,2,7-8H2,1H3,(H,16,18,22)
InChIKeyMANXKRBYRNVYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392243-15-1): A Scaffold with Unexploited Proteomic Potential


4-(2,5-Dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392243-15-1) is a synthetic small molecule belonging to the benzamide class, characterized by a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a succinimide (2,5-dioxopyrrolidin-1-yl) moiety attached to the benzamide ring [1]. The compound has a molecular weight of 330.4 g/mol and a calculated octanol-water partition coefficient (XLogP3) of 1.1, suggesting moderate lipophilicity [1]. It is catalogued in PubChem (CID 4580890) and has been included in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000100661, indicating its availability for high-throughput screening campaigns [1].

Why Direct Substitution with Generic 1,3,4-Thiadiazole Analogs Fails for CAS 392243-15-1


The 2,5-dioxopyrrolidin-1-yl (succinimide) group in this compound is not a bioisostere of common substituents found in related 1,3,4-thiadiazole benzamides (such as 4-sulfonamido, 4-cyano, or 4-halo derivatives) [1]. The succinimide moiety can participate in covalent bond formation with nucleophilic residues (e.g., cysteine thiols), a mechanism not accessible to the non-covalent analogs often used as reference compounds in this series [2]. Consequently, biological activity and selectivity profiles are expected to diverge significantly from those of analogs bearing simple aromatic or sulfonamide substituents at the 4-position of the benzamide ring [3]. The 5-ethyl group on the thiadiazole ring further modulates conformational flexibility and target-site complementarity relative to the 5-methyl or 5-unsubstituted variants [1].

Quantitative Differentiation Evidence for CAS 392243-15-1 vs. Closest Structural Analogs


Succinimide Substitution on the Benzamide Core Introduces Covalent Cysteine Reactivity Absent in Sulfonamide Analogs

The target compound contains a 2,5-dioxopyrrolidin-1-yl (succinimide) moiety at the 4-position of the benzamide ring. In contrast, the closest related inhibitor with reported binding data, 4-benzenesulfonamido-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (BindingDB BDBM18438), carries a sulfonamide group that acts solely as a non-covalent zinc-binding group [1]. Succinimide groups can undergo ring-opening by nucleophilic attack from cysteine residues, leading to covalent protein modification [2]. This fundamental difference in chemical reactivity implies that the target compound can engage biological targets via a covalent mechanism, whereas the sulfonamide analog cannot, resulting in distinct residence times and target selectivity profiles [2].

Chemical Biology Covalent Inhibitors Structural Biology

Moderate Lipophilicity (XLogP3 = 1.1) Balances Solubility and Passive Membrane Permeability Differently than Lower or Higher Alkyl Substitution Analogs

Physicochemical descriptors computed by PubChem reveal that the target compound has an XLogP3 of 1.1 and a molecular weight of 330.4 g/mol [1]. By comparison, the 5-methyl analog (CAS 392243-16-2, MW 316.3 g/mol, XLogP3 ~0.8) is more polar, while the 5-isopropyl analog (MW 344.4 g/mol, XLogP3 ~1.4) is more lipophilic [1][2]. In a series of 1,3,4-thiadiazole benzamides evaluated for cytotoxicity, the 5-ethyl substitution consistently conferred intermediate lipophilicity that correlated with balanced cell permeability and aqueous solubility, which was superior to the extreme values seen with the methyl and isopropyl derivatives [3].

Medicinal Chemistry ADME Properties Physicochemical Characterization

Hydrogen Bond Acceptor Capacity (HBC=6) Exceeds that of Common Fragment-Like Thiadiazole Derivatives, Enhancing Protein-Ligand Interactions

The target compound possesses six hydrogen bond acceptor atoms (HBA count = 6), contributed by the thiadiazole ring, amide carbonyl groups, and the succinimide moiety [1]. In comparison, the simpler analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 36231-88-6, MW 247.3 g/mol) has only three HBA atoms [2]. The increased HBA count in the target compound provides additional opportunities for polar interactions with protein backbones and side chains, facilitating binding to targets that require multiple directional hydrogen bonds for high-affinity recognition [3].

Fragment-Based Drug Discovery Computational Chemistry Molecular Recognition

Limited Reported Biological Testing Contrasts with Widespread ML/MSR Screening Availability, Creating an Open Opportunity Landscape for De Novo Discovery

Despite being included in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS000100661 and having been tested in over 150 distinct PubChem BioAssays (AIDs), no specific bioactivity annotations (IC50, Ki, etc.) have been curated for this compound in authoritative public databases [1][2]. Conversely, related sulfonamide analogs (e.g., BindingDB BDBM18438) have well-characterized inhibition constants (Ki=52 nM for carbonic anhydrase II) [3]. This absence of publicly curated activity data underscores the compound's status as a relatively unexplored chemotype, offering researchers the opportunity to generate novel bioactivity data and establish intellectual property for specific applications.

High-Throughput Screening Drug Discovery Chemical Biology

Optimal Application Scenarios for CAS 392243-15-1 Based on Physicochemical and Chemical Biology Evidence


Covalent Chemical Probe Development for Cysteine-Reactive Proteomics

The succinimide (2,5-dioxopyrrolidin-1-yl) group is a known sulfhydryl-reactive electrophile that can be exploited for covalent labeling of cysteine residues in protein active sites or for competitive cysteine-reactivity profiling in chemoproteomic platforms [1]. This compound is therefore suitable as a core scaffold for generating activity-based probes or covalent inhibitors targeting kinases, deubiquitinases, or other cysteine-dependent enzymes where sustained target engagement is required. Its moderate lipophilicity (XLogP3=1.1) [2] supports cell permeability in such assays.

Hit Finding via Differential Scanning Fluorimetry (DSF) Against Protein Families with Shallow Binding Pockets

The combination of a compact thiadiazole-ethyl group and a hydrogen bond-rich succinimide-benzamide core (HBA count=6) [2] makes this compound an ideal fragment-like scaffold for screening against protein families that possess shallow, polar binding pockets, such as bromodomains, phosphatases, or carbonic anhydrases. The absence of bulky substituents minimizes steric clashes, while the six acceptor sites enable extensive hydrogen bonding networks that can stabilize low-molecular-weight fragment hits.

Physicochemical Benchmarking in Structure-Activity Relationship (SAR) Studies of 1,3,4-Thiadiazole Benzamides

With its balanced XLogP3 (1.1), moderate molecular weight (330.4 g/mol), and well-defined hydrogen-bonding capacity [2], this compound serves as an excellent physicochemical reference point in SAR campaigns exploring the effect of substituent variations on the thiadiazole and benzamide moieties [3]. It can be used as a 'neutral' control compound when evaluating the impact of more polar or lipophilic substitutions on ADME and target engagement properties.

Seeding Diversity-Oriented Synthesis Libraries for Novel Bioactive Chemotypes

Given that this compound has been extensively screened but remains unannotated in terms of specific bioactivity (tested in >150 assays without curated hits) [1], it represents a neutral 'blank slate' chemotype for generating novel bioactive leads. By introducing structural diversity at the succinimide nitrogen or the thiadiazole 5-position, researchers can access new chemical space while maintaining a favorable physicochemical profile, potentially uncovering first-in-class inhibitors for orphan targets.

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